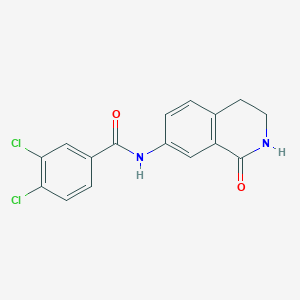![molecular formula C23H22N4OS B2464147 N-(1-cyanocyclopentyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 850458-85-4](/img/structure/B2464147.png)
N-(1-cyanocyclopentyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopentyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This molecule has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Mecanismo De Acción
N-(1-cyanocyclopentyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide works by blocking the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the body. Adenosine is a purine nucleoside that plays a key role in various physiological processes, including neurotransmission, vasodilation, and inflammation. By blocking the adenosine A1 receptor, this compound prevents the downstream signaling pathways that are activated by adenosine, leading to a reduction in the physiological effects of adenosine.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different systems. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In cardiovascular diseases, this compound has been shown to reduce ischemic injury and improve cardiac function by reducing oxidative stress and inflammation. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation by modulating the activity of microglia and astrocytes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyanocyclopentyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide has several advantages for lab experiments. It is a potent and selective antagonist of the adenosine A1 receptor, which makes it a valuable tool for studying the physiological effects of adenosine. This compound is also relatively stable and has a long half-life, which allows for prolonged exposure in in vitro and in vivo experiments. However, this compound has some limitations, including its relatively low solubility in water and its potential for off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for the study of N-(1-cyanocyclopentyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide. One area of interest is the development of novel analogs with improved potency and selectivity for the adenosine A1 receptor. Another area of interest is the investigation of the potential therapeutic applications of this compound in other diseases, such as diabetes and inflammatory bowel disease. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of N-(1-cyanocyclopentyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide involves the reaction between 1-cyanocyclopentene and 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetic acid. The reaction is catalyzed by a base and occurs under reflux in a solvent such as ethanol. The resulting product is then purified using various chromatographic techniques, including flash chromatography and HPLC.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclopentyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the adenosine A1 receptor. In cardiovascular diseases, this compound has been shown to reduce ischemic injury and improve cardiac function by blocking the adenosine A1 receptor. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation by blocking the adenosine A1 receptor.
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c24-16-23(13-7-8-14-23)27-19(28)15-29-22-25-20(17-9-3-1-4-10-17)21(26-22)18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-15H2,(H,25,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANIITMDLBDZDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CSC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(2,5-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione](/img/structure/B2464064.png)
![Methyl 4-[(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate](/img/structure/B2464068.png)
![6'-Methyl-5',6'-dihydrospiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione](/img/structure/B2464069.png)
![N-[2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2464070.png)
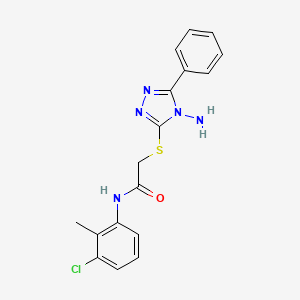
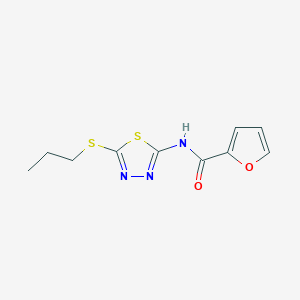
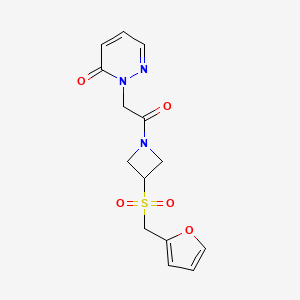
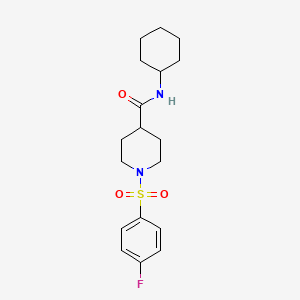
![N-{3-[(difluoromethyl)sulfonyl]phenyl}-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B2464076.png)
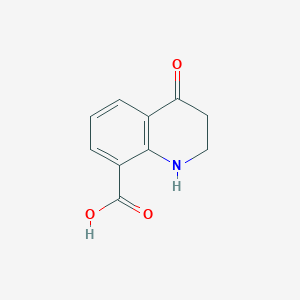
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide](/img/structure/B2464080.png)
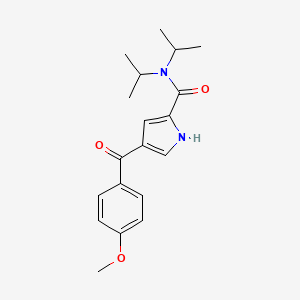
![4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B2464085.png)
